N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 921548-75-6
Cat. No.: VC11943816
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921548-75-6 |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H17N3O3S/c1-22-13-6-4-11(5-7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | IYOLCJZPVFAZOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Introduction
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory research.
Structural Characteristics
The compound features:
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A thiazole ring, which is known for its bioactive properties.
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A cyclopropane carboxamide moiety, which enhances molecular rigidity and can improve binding affinity to biological targets.
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A methoxyphenyl group, contributing to hydrophobic interactions and potential electronic effects in biological systems.
The molecular structure can be described as a hybrid of functional groups that may interact with various biological targets, making it a candidate for drug discovery.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the search results, similar thiazole-based compounds are synthesized through multi-step reactions involving:
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Formation of the thiazole core: Typically achieved by reacting α-haloketones with thiourea.
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Functionalization: Substituents like methoxyphenyl and cyclopropane carboxamide are introduced through nucleophilic substitution or amide coupling reactions.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Pharmacological Potential
Thiazole derivatives, including compounds structurally related to N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, have been extensively studied for their biological activities:
4.1 Antimicrobial Activity
Thiazole rings are known to inhibit bacterial and fungal growth by targeting enzymes essential for microbial survival. Studies on analogs suggest promising activity against Gram-positive and Gram-negative bacteria .
4.2 Anticancer Properties
Compounds containing thiazole moieties have shown efficacy in inhibiting cancer cell lines such as MCF-7 (breast cancer). The cyclopropane group may enhance selectivity by interacting with specific protein pockets .
4.3 Anti-inflammatory Potential
Methoxyphenyl groups are often associated with anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in leukotriene biosynthesis .
Analytical Data
For similar compounds, the following spectroscopic techniques are commonly used to confirm structure:
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NMR (Nuclear Magnetic Resonance): Provides detailed information on hydrogen and carbon environments.
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IR (Infrared Spectroscopy): Identifies functional groups such as C=O (amide), C=N (thiazole), and OCH3 (methoxy).
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Comparative Table of Related Compounds
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